molecular formula C16H22N2O3S B2768275 N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide CAS No. 433955-19-2

N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B2768275
CAS RN: 433955-19-2
M. Wt: 322.42
InChI Key: LYGMBBPEHSAVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C16H22N2O3S. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a cyclopropyl group, a 4-methylbenzenesulfonyl group, and a carboxamide group .

Scientific Research Applications

Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation

Aminocarbonylation reactions involving piperidines, including compounds similar to N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, are explored for the synthesis of carboxamides from iodoalkenes and iodobenzene. This research demonstrates the chemoselectivity of these reactions and the potential for creating a variety of amide compounds under mild conditions, suggesting applications in pharmaceutical synthesis and organic chemistry (Takács et al., 2014).

Enantioselective Synthesis of CGRP Receptor Inhibitors

The development of an enantioselective process for preparing CGRP (calcitonin gene-related peptide) receptor inhibitors incorporates strategic synthesis steps, highlighting the application of specific piperidine derivatives in creating potent antagonists for therapeutic use. This research outlines the advantages of employing such compounds in drug synthesis, reflecting on the compound's utility in the pharmaceutical industry (Cann et al., 2012).

Aminocarbonylation in Ionic Liquids

The study on aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, facilitated by piperidine derivatives, investigates the use of ionic liquids as solvents. This research is indicative of advancements in green chemistry, offering environmentally benign alternatives for conducting complex organic reactions (Müller et al., 2005).

PET Imaging of Microglia

Research into PET (positron emission tomography) imaging agents targeting CSF1R (colony-stimulating factor 1 receptor) on microglia in the brain employs piperidine derivatives for the noninvasive study of neuroinflammation. This application signifies the compound's potential in biomedical imaging and neurology research, aiding in the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).

Future Directions

The future directions for research on “N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in pharmaceutical testing . Further studies could also investigate its physical and chemical properties, as well as safety and hazards.

properties

IUPAC Name

N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-2-6-15(7-3-12)22(20,21)18-10-8-13(9-11-18)16(19)17-14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGMBBPEHSAVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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